molecular formula C14H14N4 B8227302 1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene

1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene

Cat. No.: B8227302
M. Wt: 238.29 g/mol
InChI Key: IIYKBRHJIZFDAJ-UHFFFAOYSA-N
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Description

1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene is an organic compound with the chemical formula C14H14N4. It is a white crystalline solid that is soluble in organic solvents but nearly insoluble in water. This compound is known for its excellent thermal and chemical stability, making it a valuable ligand in coordination chemistry and a monomer in the synthesis of coordination polymers .

Preparation Methods

1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene can be synthesized through the reaction of terephthalaldehyde with 2-methylimidazole under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene exerts its effects is primarily through its role as a ligand. It coordinates with metal ions to form stable complexes, which can then interact with biological molecules or catalyze chemical reactions. The imidazole rings provide sites for binding and interaction, facilitating various biochemical and chemical processes .

Comparison with Similar Compounds

1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene is unique due to its dual imidazole groups and benzene backbone, which provide both rigidity and flexibility in coordination chemistry. Similar compounds include:

Properties

IUPAC Name

2-methyl-1-[4-(2-methylimidazol-1-yl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-11-15-7-9-17(11)13-3-5-14(6-4-13)18-10-8-16-12(18)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYKBRHJIZFDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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